(2-~13~C)Ethylbenzene

Description

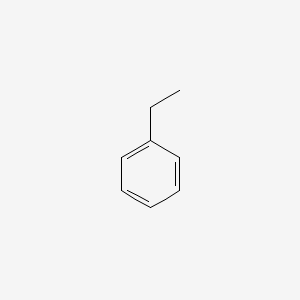

Structure

2D Structure

Properties

CAS No. |

158507-69-8 |

|---|---|

Molecular Formula |

C8H10 |

Molecular Weight |

107.16 g/mol |

IUPAC Name |

(213C)ethylbenzene |

InChI |

InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3/i1+1 |

InChI Key |

YNQLUTRBYVCPMQ-OUBTZVSYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1 |

boiling_point |

277.2 °F at 760 mm Hg (NTP, 1992) 136.1 °C 136.2 °C 136 °C 277°F |

Color/Form |

Colorless liquid |

density |

0.867 at 68 °F (USCG, 1999) 0.8626 g/cu cm at 25 °C Density of saturated vapor-air mixture at 760 mm Hg (air= 1): 1.03 (26 °C); specific dispersion: 174.6 Cricital density: 2.67 mmol/cu m; critical volume: 374.0 cu m/mol Relative density (water = 1): 0.9 0.87 |

flash_point |

59 °F (NTP, 1992) 15.0 °C (59.0 °F) - closed cup 64 °F (18 °C) - closed cup 70 °F (21 °C) - closed cup 18 °C c.c. 55°F |

melting_point |

-139 °F (NTP, 1992) -94.9 °C -94.95 °C -95 °C -139°F |

physical_description |

Ethylbenzene appears as a clear colorless liquid with an aromatic odor. Flash point 59°F. Less dense than water (at 7.2 lb / gal) and insoluble in water. Hence floats on water. Vapors heavier than air. Used as a solvent and to make other chemicals. GasVapor; Liquid; WetSolid, Liquid COLOURLESS LIQUID WITH AROMATIC ODOUR. Colorless liquid with an aromatic odor. |

Related CAS |

27536-89-6 |

solubility |

less than 1 mg/mL at 73° F (NTP, 1992) 0.00 M In water, 170 mg/L at 25 °C (average of 16 literature ranging from 131-212 mg/L at 25 °C) In water, 169 mg/L at 25 °C In water, 0.014 g/100 mL at 15 °C Soluble in all proportions in ethyl alcohol and ethyl ether For more Solubility (Complete) data for ETHYLBENZENE (8 total), please visit the HSDB record page. Solubility in water, g/100ml at 20 °C: 0.015 0.01% |

vapor_density |

3.66 (NTP, 1992) (Relative to Air) 3.66 (Air = 1) Relative vapor density (air = 1): 3.7 3.66 |

vapor_pressure |

10 mm Hg at 85.1 °F ; 5 mm Hg at 57.0° F; 760 mm Hg at 277.2° F (NTP, 1992) 9.60 mmHg 9.6 mm Hg at 25 °C Vapor pressure, kPa at 20 °C: 0.9 7 mmHg |

Origin of Product |

United States |

Advanced Synthesis Methodologies for Ethylbenzene

Catalytic Alkylation of Benzene (B151609) with Ethylene (B1197577)

The alkylation of benzene with ethylene is the cornerstone of modern ethylbenzene (B125841) production. This reaction is catalyzed by acidic materials, with zeolites emerging as the catalysts of choice due to their high activity, selectivity, and reduced environmental impact compared to older technologies like aluminum chloride. nih.govcjcatal.com The process can be broadly categorized into vapor-phase and liquid-phase alkylation.

Vapor-Phase Alkylation Processes

Vapor-phase alkylation is conducted at elevated temperatures, typically between 380°C and 420°C, and pressures ranging from 9 to 15 kg/cm ²-g. google.com This process often utilizes pure ethylene. google.com A key advantage of vapor-phase processes is their suitability for dilute ethylene streams, such as those obtained from fluid catalytic cracking (FCC) units in refineries. google.comchemcess.com

The Mobil/Badger process is a notable example of vapor-phase technology, which employs a ZSM-5 zeolite catalyst in a fixed-bed reactor. chemcess.comeuropa.eu In this process, preheated benzene, fresh ethylene, and recycled alkyl-aromatics are fed into the reactor where both alkylation and transalkylation (conversion of polyethylbenzenes to ethylbenzene) occur simultaneously. europa.eu The reaction conditions for vapor-phase alkylation over ZSM-5 are typically a temperature of about 300 to 500°C, a pressure of 100 to 20790 kPa-a, and a weight hourly space velocity (WHSV) based on ethylene of about 0.5 to 10.0 hr⁻¹. google.com

Table 1: Typical Operating Conditions for Vapor-Phase Ethylbenzene Synthesis

| Parameter | Value | Reference |

|---|---|---|

| Temperature | 300 - 500 °C | google.com |

| Pressure | 100 - 20790 kPa-a | google.com |

| Ethylene WHSV | 0.5 - 10.0 hr⁻¹ | google.com |

| Benzene/Ethylene Molar Ratio | 1:1 - 30:1 | google.com |

Liquid-Phase Alkylation Processes

Liquid-phase alkylation processes have become increasingly prevalent, offering advantages such as lower operating temperatures and higher selectivity, which minimizes the formation of byproducts. cjcatal.comgoogle.com These processes typically operate at temperatures below the critical temperature of benzene (289°C) and at pressures high enough to maintain the reactants in the liquid phase. chemcess.comgoogle.com

Table 2: Comparison of Vapor-Phase and Liquid-Phase Alkylation

| Feature | Vapor-Phase Process | Liquid-Phase Process | Reference |

|---|---|---|---|

| Catalyst | ZSM-5 Zeolite | Y, β, MCM-22 Zeolites | cjcatal.com |

| Temperature | Higher (e.g., 400-450°C) | Lower (e.g., 160-260°C) | chemcess.comgoogle.com |

| Pressure | Lower | Higher | chemcess.comupm.es |

| Ethylene Feed | Pure or Dilute | Typically Pure | google.comchemcess.com |

| Profitability | Less Profitable | More Profitable | cjcatal.com |

Zeolite Catalysts in Alkylation Reactions

Zeolites are crystalline aluminosilicates with a well-defined microporous structure and strong acidic sites, making them excellent catalysts for benzene alkylation. The choice of zeolite significantly influences the reaction's efficiency and selectivity. cjcatal.com

ZSM-5 is a medium-pore zeolite that is predominantly used in vapor-phase alkylation processes. cjcatal.comd-nb.info Its pore structure allows for the diffusion of benzene and ethylene to the active sites while hindering the formation and diffusion of larger polyethylbenzene molecules, thus enhancing selectivity towards ethylbenzene. d-nb.info However, the strong acidity of ZSM-5 can sometimes lead to side reactions and catalyst deactivation due to coke formation. d-nb.info Research has shown that modifying ZSM-5, for instance by controlling the SiO₂/Al₂O₃ ratio, can optimize its catalytic activity and selectivity.

Y, β, and MCM-22 zeolites are key catalysts in modern liquid-phase ethylbenzene production. cjcatal.com These large-pore zeolites exhibit high activity and selectivity at the lower temperatures characteristic of liquid-phase processes. cjcatal.comgoogle.com

Y Zeolite: Used in some liquid-phase processes, often in a modified form. google.com

β Zeolite: Known for its high activity in liquid-phase alkylation. epo.org

MCM-22 Zeolite: This zeolite has a unique structure with two independent pore systems, which contributes to its high selectivity and stability. rsc.org It is highly effective in producing ethylbenzene with low levels of byproducts. google.comrsc.org The MCM-22 catalyst has been successfully commercialized and demonstrates long operational lifetimes. rsc.org

A significant advancement in catalyst technology is the development of hierarchical zeolites. These materials possess a combination of micropores and larger mesopores or macropores. espublisher.com This hierarchical structure improves the accessibility of reactant molecules to the active sites within the zeolite crystal and facilitates the diffusion of product molecules out of the pores. espublisher.comacs.org

The introduction of mesopores can be achieved through various synthesis strategies, such as top-down methods (dealumination, desilication) or bottom-up approaches using templates. acs.orgrsc.org The enhanced mass transport in hierarchical zeolites leads to improved catalytic performance, including higher conversion rates and better selectivity, particularly in reactions involving bulky molecules. rsc.orgoup.com For instance, hierarchical ZSM-5 and Beta zeolites have shown enhanced activity in various catalytic reactions. espublisher.com The improved accessibility of active sites in hierarchical zeolites is a key factor in boosting the efficiency of ethylbenzene synthesis. acs.orgoup.com

Y, β, and MCM-22 Zeolites

Ethylation Agents: Ethylene, Ethanol (B145695), and Dilute Ethylene

The primary method for producing ethylbenzene is the alkylation of benzene. researchgate.net This process has traditionally used several ethylating agents, each with distinct advantages and applications.

Ethylene: Pure ethylene is a common ethylating agent in ethylbenzene synthesis. cjcatal.com The reaction of benzene with ethylene is a cornerstone of industrial production. researchgate.net

Ethanol: Ethanol serves as an alternative ethylating agent. cjcatal.com Processes have been developed to react benzene with ethanol, sometimes in the presence of ethylene, to produce ethylbenzene. This can be particularly advantageous when utilizing bio-based ethanol. google.com

Dilute Ethylene: Dilute ethylene, often sourced from refinery off-gases like those from fluid catalytic cracking (FCC) or ethane (B1197151) cracking units, presents a cost-effective feedstock. researchgate.netosti.gov Vapor-phase processes, particularly those using ZSM-5 zeolite catalysts, are well-suited for handling these dilute ethylene streams. researchgate.net

The choice of ethylating agent often depends on the specific process (vapor-phase or liquid-phase) and the available feedstock. researchgate.netcjcatal.com

Reactor Design and Process Optimization in Alkylation

Reactor design and process optimization are critical for maximizing ethylbenzene yield and minimizing costs. Modern approaches focus on enhancing catalyst performance and reducing energy consumption.

One optimization strategy involves modifying the reactor configuration. For instance, converting two double-bed alkylation reactors into four single-bed reactors can lead to significant energy savings. researchgate.net This redesign, coupled with adjustments to the amount of injected ethylene, reactor temperatures, and recycle streams, can reduce the reflux ratio and increase benzene selectivity. researchgate.net In some optimized processes, the purity of ethylbenzene can reach 99.12% before entering a transalkylation reactor, potentially eliminating the need for this subsequent purification step. researchgate.netepa.gov

Simulation and modeling play a crucial role in process optimization. By developing mathematical models for alkylation reactors, it's possible to compare predicted values for pressure, temperature, and product composition with industrial data, leading to improved reactor design and operation. researchgate.net The economic optimum for the ethylbenzene process is often a balance between reactor size and the amount of recycled benzene. aiche.orgnitrkl.ac.in

Catalytic distillation is another innovative reactor design. In this system, benzene is fed to the top of the reactor and ethylene vapor is introduced below the catalytic section. This creates a counter-current flow through the catalyst bed, where the exothermic heat of reaction drives the distillation of the products. scribd.com

Side Reactions and Byproduct Formation in Alkylation (e.g., Xylene Isomers)

The alkylation of benzene to produce ethylbenzene is accompanied by several side reactions that lead to the formation of byproducts. Understanding and controlling these reactions are essential for maximizing product purity.

A common side reaction is the further alkylation of ethylbenzene with ethylene, resulting in the formation of polyethylated benzenes (PEBs), such as diethylbenzene (DEB) and tri-ethylbenzene (TEB). aiche.orggoogle.com These reactions are reversible, and the PEBs can be recycled to a transalkylation reactor where they react with benzene to form more ethylbenzene. scribd.com

The formation of xylene isomers is another undesirable side reaction. google.com In vapor-phase processes, this can result in an ethylbenzene product containing 0.05-0.20 wt% xylenes (B1142099), which are considered impurities in the subsequent production of styrene (B11656). google.com The presence of propylene (B89431) as an impurity in the ethylene feed can lead to the formation of cumene (B47948) (isopropyl benzene), which is also highly undesirable. google.com

Other side reactions include the disproportionation and dealkylation of ethylbenzene. ifpenergiesnouvelles.fr The choice of catalyst can influence the extent of these side reactions. For example, medium-pore zeolites like ZSM-5 can suppress the formation of bulkier byproducts due to steric hindrance. researchgate.net

| Byproduct Category | Specific Examples | Formation Pathway |

| Polyethylated Benzenes (PEBs) | Diethylbenzene (DEB), Tri-ethylbenzene (TEB) | Further alkylation of ethylbenzene with ethylene. aiche.orggoogle.com |

| Xylene Isomers | o-xylene, m-xylene, p-xylene | Side reactions during ethylation. google.com |

| Other Alkylbenzenes | Cumene (Isopropyl benzene) | Alkylation of benzene with propylene impurity in the feed. google.com |

| Others | Toluene (B28343), C9 and C10 aromatics | Disproportionation, dealkylation, and other side reactions. ifpenergiesnouvelles.frrsc.org |

One-Step Production of Ethylbenzene from Ethane and Benzene

A significant advancement in ethylbenzene synthesis is the development of a one-step process that directly converts ethane and benzene. acs.org This innovative approach bypasses the energy-intensive step of ethane dehydrogenation to ethylene, offering potential for lower energy consumption and reduced costs. acs.org

Metal-Acid Dual-Active Center Catalytic Models (e.g., PtZnPr/ZSM-5)

The one-step process relies on bifunctional catalysts that possess both metal and acid active sites. acs.orgcore.ac.uk A prominent example is the PtZnPr/ZSM-5 catalyst. acs.orgacs.org

In this model:

Metal Sites (Pt): Platinum serves as the primary active species for the dehydrogenation of ethane to ethylene. acs.org

Acid Sites (ZSM-5): The ZSM-5 zeolite provides the Brønsted acid sites necessary for the alkylation of benzene with the in-situ generated ethylene. acs.org

Promoters (Zn and Pr): Zinc (Zn) and Praseodymium (Pr) act as auxiliaries. They improve the dispersion of platinum, inhibit the agglomeration of metal particles, and enhance catalyst stability. acs.org The addition of these promoters has been shown to reduce the formation of coke precursors and decrease the number of strong acid sites, which contributes to a longer catalyst lifetime. acs.orgacs.org The introduction of Pr can also increase the number of Brønsted acid sites, which are crucial for the alkylation reaction. acs.org

The proximity of the metal and acid centers is crucial for the efficiency of the catalyst, as it facilitates the coupling of the dehydrogenation and alkylation reactions. acs.orgfigshare.com

Thermodynamic Considerations and Reaction Pathway Analysis

The reaction pathway involves two main steps occurring in a single reactor:

Ethane Dehydrogenation: Ethane is dehydrogenated to ethylene on the metal active sites of the catalyst. acs.org

Benzene Alkylation: The newly formed ethylene immediately reacts with benzene on the acid sites of the catalyst to produce ethylbenzene. acs.org

Sustainable and Bio-based Synthesis Routes

In the pursuit of a more sustainable chemical industry, significant research has been directed towards developing bio-based routes for producing commodity chemicals like ethylbenzene. kit.edu These routes aim to replace fossil fuel-based feedstocks with renewable resources.

One promising approach involves the use of bio-ethanol as a feedstock. acs.org Bio-ethanol can be produced from the fermentation of sugars derived from various biomass sources, including sugarcane, corn, and lignocellulosic materials. acs.orgnih.gov This bio-ethanol can then be used to alkylate benzene to produce ethylbenzene, often with the aid of zeolite catalysts. google.com

Lignin (B12514952), an abundant aromatic polymer found in plant biomass, is another key resource for sustainable ethylbenzene production. researchgate.net A two-step process has been reported where lignin is first depolymerized into benzene over a composite catalyst, and the resulting benzene is then alkylated with ethanol to form ethylbenzene. researchgate.net

Furthermore, biocatalysis offers a pathway for the one-pot conversion of bio-based compounds to ethylbenzene under mild conditions. researchgate.net For example, a three-enzyme cascade has been developed to convert L-phenylalanine, which can be derived from the fermentation of glycerol, into ethylbenzene. researchgate.net This process utilizes an engineered photodecarboxylase to achieve the final conversion step. researchgate.net

These bio-based routes represent a significant step towards reducing the carbon footprint of ethylbenzene production and creating a more circular economy for chemicals. kit.edu

Lignin Depolymerization and Alkylation into Ethylbenzene

A prominent strategy for converting lignin to ethylbenzene involves a two-step process: the initial depolymerization of lignin to produce aromatic monomers, followed by the selective alkylation of these monomers. rsc.orgtandfonline.comresearchgate.net This approach aims to deconstruct the complex lignin polymer into simpler, more manageable aromatic platform molecules, which are then chemically transformed into ethylbenzene.

One researched pathway involves the directional catalytic depolymerization of lignin to produce benzene. tandfonline.comresearchgate.net This is followed by a subsequent alkylation step where the synthesized benzene is reacted with ethanol to form ethylbenzene. tandfonline.comresearchgate.net This process effectively transforms a solid, renewable biopolymer into a liquid aromatic hydrocarbon.

An alternative two-step catalytic route has also been developed. rsc.orgrsc.org This process begins with the hydrodeoxygenation (HDO) of lignin to yield ethylcyclohexane (B155913). rsc.orgrsc.org In this initial step, the oxygen atoms are removed from the lignin-derived compounds and the aromatic rings are saturated. The resulting ethylcyclohexane is then separated, typically by distillation, and subjected to a dehydrogenation process to form ethylbenzene with high selectivity. rsc.orgrsc.org This method provides a pathway to ethylbenzene while also co-producing other valuable compounds, such as cyclic alkanes suitable for bio-jet fuel. rsc.orgrsc.org

The table below summarizes the key findings for these two-step processes.

| Step | Process | Starting Material | Catalyst | Product | Selectivity/Yield | Reaction Conditions |

| 1 | Catalytic Depolymerization | Lignin | Re-Y/HZSM-5 (25) | Benzene | ~90.2 C-mol% selectivity | Not specified |

| 2 | Alkylation | Benzene & Ethanol | HZSM-5 (25) | Ethylbenzene | ~72.3 C-mol% selectivity | Not specified |

| 1 | Hydrodeoxygenation (HDO) | Corncob Lignin | Ni/Silicalite-1 (Ni/S-1) | Ethylcyclohexane | 42% yield | 300 °C, 6 MPa H₂ |

| 2 | Dehydrogenation | Ethylcyclohexane | Pt–Sn/Al₂O₃ | Ethylbenzene | 99.3% yield | 500 °C, 0.5 MPa H₂ |

Catalyst Development for Lignin-derived Ethylbenzene Production

The efficiency and selectivity of converting lignin to ethylbenzene are critically dependent on the catalysts employed in each step of the process. Significant research has been dedicated to developing and optimizing catalysts that can withstand the reaction conditions and direct the transformation towards the desired products while minimizing unwanted side reactions.

For the depolymerization of lignin into benzene, a composite catalyst, Re-Y/HZSM-5, has been shown to be effective, achieving high selectivity for aromatic compounds. tandfonline.comresearchgate.net The HZSM-5 zeolite component is widely used in producing aromatics due to its specific pore structure and controllable acidity. mdpi.com

In the subsequent alkylation of benzene with ethanol, HZSM-5 zeolites are also a primary focus. tandfonline.comresearchgate.netrsc.org The catalytic activity of HZSM-5 can be tailored by modifying it with various metals to enhance selectivity towards ethylbenzene. For instance, modifying HZSM-5 with magnesium (Mg) has been shown to significantly improve ethylbenzene selectivity. rsc.org A dual modification with both magnesium and boron (B) also resulted in high selectivity. researchgate.net These modifications can alter the acidic properties and pore structure of the catalyst, which in turn influences the reaction pathway. researchgate.netrsc.org For example, one study found that an alkali-treated HZSM-5 catalyst modified with 1 wt% Mg exhibited high activity and a 92% selectivity to ethylbenzene, which was attributed to an optimal ratio of Lewis to Brønsted acid sites and improved mesoporosity. rsc.org Another approach demonstrated that a Ni-CeO₂/H-ZSM-5 catalyst could achieve an ethylbenzene selectivity of 63.4% through the selective catalytic cracking of the β-O-4 ether linkages within the lignin structure. mdpi.com

For the alternative pathway involving hydrodeoxygenation and dehydrogenation, distinct catalytic systems are required. In the first step, a Nickel on Silicalite-1 (Ni/S-1) catalyst has been successfully used for the hydrodeoxygenation of lignin to produce ethylcyclohexane with a 42% yield. rsc.orgrsc.org For the final dehydrogenation of ethylcyclohexane to ethylbenzene, a bimetallic Platinum-Tin on alumina (B75360) (Pt–Sn/Al₂O₃) catalyst has demonstrated exceptional performance, achieving a near-quantitative yield of 99.3%. rsc.orgrsc.org

The table below details the performance of various catalysts in the production of ethylbenzene from lignin-derived intermediates.

| Process | Catalyst | Reactants | Temperature (°C) | Key Findings |

| Alkylation | HZSM-5 (unmodified) | Benzene, Ethanol | 450 | 45.03% yield of ethylbenzene. tandfonline.com |

| Alkylation | (Mg + B)-15%-HZSM-5 | Benzene, Ethanol | Not specified | 76.22% selectivity to ethylbenzene. researchgate.net |

| Alkylation | Mg (1 wt%)-AT HZSM-5 | Benzene, Ethanol | Not specified | 92% selectivity to ethylbenzene, 30% benzene conversion. rsc.org |

| Depolymerization/Cracking | Ni-CeO₂/H-ZSM-5 | Lignin | Not specified | 63.4% selectivity to ethylbenzene. mdpi.com |

| Hydrodeoxygenation | Ni/Silicalite-1 | Corncob Lignin | 300 | 42% yield of ethylcyclohexane. rsc.orgrsc.org |

| Dehydrogenation | Pt–Sn/Al₂O₃ | Ethylcyclohexane | 500 | 99.3% yield of ethylbenzene. rsc.orgrsc.org |

Catalysis and Reaction Mechanisms Involving Ethylbenzene

Catalytic Dehydrogenation of Ethylbenzene (B125841) to Styrene (B11656)

The catalytic dehydrogenation of ethylbenzene is a critical industrial process for the production of styrene. This endothermic reaction is reversible and necessitates high temperatures and catalysts to achieve efficient conversion. The process involves a complex interplay of catalyst properties, reaction conditions, and mechanistic pathways to maximize styrene yield while minimizing side reactions.

The performance of catalysts in the dehydrogenation of ethylbenzene is evaluated based on their activity (conversion of ethylbenzene) and selectivity towards styrene. Several catalyst systems have been developed and optimized for this process.

CrOₓ/Al₂O₃ (Chromia/Alumina): Chromia-based catalysts supported on alumina (B75360) are effective for the dehydrogenation of ethylbenzene, particularly when carbon dioxide is used as a mild oxidant. whiterose.ac.uk Research has shown that a 20% Cr₂O₃/Al₂O₃ catalyst can achieve an ethylbenzene conversion of 56% with a high styrene selectivity of 98.8%. whiterose.ac.uk The performance of these catalysts can be further enhanced by the addition of modifiers such as Ce or V oxides, which can increase conversion to 67.4% and selectivity to 98.9%. whiterose.ac.uk The reaction over CrOₓ/Al₂O₃ is complex, involving an initial cracking period before reaching a steady-state dehydrogenation regime. whiterose.ac.ukresearchgate.netwhiterose.ac.uk

Fe-Co/Mg(Al)O (Iron-Cobalt/Magnesium-Alumina): Bimetallic catalysts derived from hydrotalcite-like precursors, such as Fe-Co/Mg(Al)O, have demonstrated high activity for the steamless dehydrogenation of ethylbenzene. scispace.com Among various bimetallic combinations (Fe-Me, where Me = Cu, Zn, Cr, Mn, Fe, Co, and Ni), the Fe-Co system showed the highest activity. scispace.com The addition of cobalt is particularly effective, as it facilitates the reduction-oxidation cycle of the active iron species and stabilizes them, leading to enhanced and sustained catalytic activity. capes.gov.br

Cobalt Ferrite (B1171679) supported on MCM-41: Cobalt ferrite (CoFe₂O₄) nanoparticles supported on mesoporous silica (B1680970), such as MCM-41, have been identified as highly active and stable catalysts for the oxidative dehydrogenation of ethylbenzene. cdmf.org.brrsc.org These catalysts outperform traditional hematite-based systems. cdmf.org.brrsc.org The high surface area of the MCM-41 support allows for better dispersion of the cobalt ferrite active phase, which contributes to its enhanced performance. cdmf.org.br The catalytic cycle is thought to occur preferentially on the O²⁻–Fe³⁺–O²⁻ octahedral sites within the cobalt ferrite structure. cdmf.org.brrsc.org

Table 1: Performance of Various Catalyst Systems in Ethylbenzene Dehydrogenation

| Catalyst System | Support | Promoter/Modifier | Ethylbenzene Conversion (%) | Styrene Selectivity (%) | Reference(s) |

|---|---|---|---|---|---|

| Cr₂O₃ | Al₂O₃ | None | 56.0 | 98.8 | whiterose.ac.uk |

| Cr₂O₃ | Al₂O₃ | Ce, V | 67.4 | 98.9 | whiterose.ac.uk |

| Fe-Co | Mg(Al)O | Co | High Activity | Not Specified | scispace.comcapes.gov.br |

| CoFe₂O₄ | MCM-41 | None | More active than hematite | High | cdmf.org.brrsc.org |

The mechanism of ethylbenzene dehydrogenation is multifaceted, involving oxidative pathways, the interplay of acid-base sites, redox cycles, and specific surface processes like adsorption and hydrogen abstraction.

In many catalytic systems, the dehydrogenation of ethylbenzene does not proceed in a purely non-oxidative manner. Instead, it follows a partially oxidative route, often described by the Mars-van Krevelen mechanism. scispace.comrsc.orgrsc.org

On CrOₓ/Al₂O₃ catalysts, the reaction becomes partially oxidative due to the in-situ evolution of CO₂. researchgate.netrsc.orgrsc.org This CO₂ originates from the reduction of the chromium species by ethylbenzene and the gasification of carbonaceous deposits (coke). whiterose.ac.ukresearchgate.netwhiterose.ac.uk The CO₂ then participates in the reaction cycle by coupling with the dehydrogenation through the reverse water-gas shift (RWGS) reaction (CO₂ + H₂ ⇌ CO + H₂O), which consumes the hydrogen produced and shifts the dehydrogenation equilibrium towards styrene formation. researchgate.netrsc.org

For catalysts like cobalt ferrite and ceria-based systems, CO₂ or O₂ in the feed acts as an oxidant. scispace.comresearchgate.net The mechanism involves the catalyst's lattice oxygen abstracting hydrogen from ethylbenzene, leading to the formation of styrene and a reduced catalyst site. The oxidant (CO₂ or O₂) then re-oxidizes the catalyst, regenerating the active sites for the next catalytic cycle. rsc.orgresearchgate.net This process maintains the catalytic activity and stability. researchgate.net

The catalytic activity in dehydrogenation is intrinsically linked to the acid-base properties of the catalyst and the ability of its metal components to undergo redox cycles.

Acid-Base Functionality: In Fe-Co/Mg(Al)O catalysts, a cooperative mechanism between acid and base sites is essential. researchgate.net Ethylbenzene adsorbs on Lewis acid sites, specifically Fe³⁺ ions, through π-bonding with its aromatic ring. scispace.comresearchgate.net The subsequent and crucial step of hydrogen abstraction is carried out by neighboring basic sites, such as the Mg²⁺–O²⁻ pairs. scispace.comresearchgate.netresearchgate.net Similarly, on cobalt ferrite catalysts, the reaction involves O²⁻–Fe³⁺–O²⁻ and O²⁻–Co²⁺–O²⁻ acid-base sites, with the iron sites being more acidic and playing a primary role. cdmf.org.brrsc.org

The initial steps of the catalytic cycle involve the adsorption of the ethylbenzene molecule onto the catalyst surface, followed by the removal of hydrogen atoms.

Adsorption: The adsorption of ethylbenzene onto the catalyst surface is a prerequisite for the reaction. On iron-based catalysts like Fe-Co/Mg(Al)O and cobalt ferrite, ethylbenzene adsorbs on the Fe³⁺ Lewis acid sites. scispace.comresearchgate.net This interaction occurs via π-bonding between the electron cloud of the aromatic ring and the acidic metal center. scispace.comresearchgate.net On cobalt ferrite supported on MCM-41, theoretical studies suggest that adsorption happens preferentially on the outermost FeOₓ sites. cdmf.org.brrsc.org

Hydrogen Abstraction: Following adsorption, the dehydrogenation proceeds via a stepwise removal of hydrogen atoms from the ethyl group. The process is typically initiated by the abstraction of a proton from the alpha-carbon (α-H⁺). scispace.comresearchgate.net On Fe-Co/Mg(Al)O catalysts, this is accomplished by the basic Mg²⁺–O²⁻ sites located near the Fe³⁺ active sites. scispace.comresearchgate.net This initial step is often followed by the abstraction of a hydrogen from the beta-carbon (β-H). scispace.comresearchgate.net In other systems, lattice oxygen is responsible for abstracting hydrogen. mpg.de Computational studies on vanadia-based catalysts suggest an alternative pathway where ethylbenzene first dissociatively adsorbs to form an ethylbenzene radical, which then loses a second hydrogen atom to form styrene. rsc.org

Side-Reactions: The main side reactions that compete with dehydrogenation are cracking and the reverse water-gas shift (RWGS) reaction. researchgate.netrsc.org Cracking of ethylbenzene leads to the formation of benzene (B151609) and toluene (B28343), reducing the selectivity to styrene. tandfonline.comcore.ac.uk Steam reforming can also occur, particularly when steam is used in the feed. researchgate.net These parallel and consecutive processes form a complex reaction network that influences the final product distribution. researchgate.netwhiterose.ac.uk

Coke Formation: Coke deposition is a major cause of catalyst deactivation. It typically occurs during an initial period of the reaction dominated by cracking. researchgate.netwhiterose.ac.ukrsc.org The coke deposits can block active sites on the catalyst surface. rsc.org Studies on CrOₓ/Al₂O₃ catalysts have identified ethylene (B1197577), a product of cracking, as a primary precursor to coke formation. rsc.orgrsc.org However, coke can also have a nuanced effect on the reaction. The deposition of coke can lower the catalyst's acidity, which in turn can suppress acid-catalyzed side reactions like cracking and diminish the competition between acid sites and the metal sites required for dehydrogenation, thereby favoring styrene production. whiterose.ac.ukrsc.org In systems where CO₂ is present, it can help mitigate deactivation by oxidizing and removing the deposited coke through gasification. researchgate.net

Reaction Mechanisms in Dehydrogenation

Mars-Van Krevelen Redox Mechanism in Oxidative Dehydrogenation

The oxidative dehydrogenation (ODH) of ethylbenzene to styrene frequently proceeds via the Mars-van Krevelen (MvK) redox mechanism. rsc.orgrsc.org This mechanism involves a two-step process where the catalyst is first reduced by the hydrocarbon and subsequently re-oxidized by an oxidizing agent. rsc.org

In this process, lattice oxygen from the metal oxide catalyst is the active species that facilitates the dehydrogenation of ethylbenzene. For instance, on vanadia-based catalysts, ethylbenzene reacts with the lattice oxygen, leading to the formation of styrene and water, which leaves behind oxygen vacancies on the catalyst surface. researchgate.net These vacancies are then replenished by an oxidant, such as O2 or CO2, completing the catalytic cycle. researchgate.net

Studies on various catalysts, including those based on vanadium, cerium, and iron, have provided evidence supporting the MvK mechanism. scispace.comutwente.nl For example, with ceria (CeO2) catalysts, the redox couple Ce4+/Ce3+ is integral to the mechanism. scispace.commdpi.com CO2 can induce oxygen vacancies in the ceria lattice and promote the exchange between gaseous oxygen and the catalyst's lattice oxygen. scispace.commdpi.com This process is crucial for maintaining the catalyst's activity and stability. scispace.commdpi.com Kinetic studies and computational models, such as Density Functional Theory (DFT), have further substantiated the MvK-type redox mechanism in the ODH of ethylbenzene. rsc.orgrsc.org

The efficiency of the MvK mechanism is dependent on the catalyst's ability to readily release and replenish its lattice oxygen. scispace.com The choice of oxidant also plays a significant role. While O2 can lead to high ethylbenzene conversion, it may also cause over-oxidation, reducing the selectivity towards styrene. scispace.commdpi.com On the other hand, CO2, acting as a soft oxidant, can improve styrene selectivity but may result in lower conversion rates due to its higher thermodynamic stability. scispace.commdpi.com A mixture of CO2 and O2 has been shown to optimize both conversion and selectivity by balancing the redox cycle. scispace.commdpi.com

Theoretical and Computational Approaches to Reaction Mechanisms (e.g., DFT)

Theoretical and computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the complex reaction mechanisms of ethylbenzene at a molecular level. rsc.orgrsc.org These approaches provide detailed insights into reaction pathways, transition states, and activation energies that are often difficult to obtain through experimental methods alone.

For the oxidative dehydrogenation (ODH) of ethylbenzene to styrene over catalysts like vanadium and zirconium vanadate, DFT calculations have confirmed the Mars-Van-Krevelen redox mechanism. These studies model the adsorption of ethylbenzene onto the catalyst surface, the abstraction of hydrogen atoms, and the subsequent desorption of styrene. rsc.org For example, DFT calculations on V2O5/TiO2 catalysts suggest that ethylbenzene first dissociatively adsorbs, forming an ethylbenzene radical. rsc.orgrsc.org This radical then loses another hydrogen atom to form styrene, and the reduced catalyst is re-oxidized by molecular oxygen. rsc.orgrsc.org

DFT has also been used to investigate the different types of oxygen sites on a catalyst's surface and their respective roles in the reaction. For instance, on a ZrV2O7 catalyst, three types of oxygen atoms—vanadyl, bridging, and triply coordinated—were identified, with calculations showing different heats of adsorption for ethylbenzene at each site.

In the context of benzene alkylation with ethene to produce ethylbenzene over zeolite H-ZSM-5, DFT has been employed to study various reaction mechanisms, including one-step and two-step schemes. acs.org These calculations have helped in determining the intrinsic activation energies and have shown the importance of using appropriately sized cluster models to accurately represent the zeolite framework. acs.org

Furthermore, DFT studies have been applied to understand the initial steps of ethylbenzene oxidation in the atmosphere, specifically its reaction with hydroxyl (OH) radicals. mdpi.com These calculations help in identifying the most stable intermediates and the subsequent reaction pathways with atmospheric components like O2 and NO2. mdpi.com

Optimization of Selectivity and Minimization of Catalyst Deactivation

Optimizing selectivity and minimizing catalyst deactivation are critical challenges in the industrial production of chemicals from ethylbenzene. Research has focused on various strategies to enhance the performance and lifespan of catalysts used in these processes.

Selectivity Optimization:

In the dehydrogenation of ethylbenzene to styrene, a key objective is to maximize styrene selectivity while minimizing the formation of byproducts like benzene and toluene. whiterose.ac.uktandfonline.com The choice of catalyst and reaction conditions plays a crucial role. For instance, in the oxidative dehydrogenation (ODH) of ethylbenzene, using CO2 as a soft oxidant can limit over-oxidation and improve styrene selectivity compared to using O2. scispace.commdpi.com Combining CO2 and O2 in the feed can further enhance both conversion and selectivity. scispace.com

In the alkylation of benzene with ethylene to produce ethylbenzene, the selectivity is affected by side reactions that produce diethylbenzene. olemiss.edu The development of new catalysts with tailored kinetic properties can significantly improve the selectivity of ethylbenzene over diethylbenzene. olemiss.edu Adjusting reaction parameters, such as the benzene-to-ethylene ratio, can also be optimized to maximize selectivity. olemiss.edu

Minimization of Catalyst Deactivation:

Catalyst deactivation is a major concern in ethylbenzene dehydrogenation and can be caused by several factors, including:

Coke Deposition: The formation of carbonaceous deposits (coke) on the catalyst surface is a primary cause of deactivation. tandfonline.comscispace.comaiche.org Coke can block active sites and pores, leading to a loss of activity. tandfonline.com

Reduction of the Active Phase: In iron-based catalysts, the reduction of the active iron oxide phase (e.g., Fe3+ to Fe2+) can lead to irreversible deactivation. scispace.com

Promoter Loss and Redistribution: The migration, loss, or redistribution of promoters, such as potassium in iron-based catalysts, can significantly reduce catalyst activity and stability. scispace.comaiche.org

Physical Degradation: The catalyst can undergo physical changes, such as loss of mechanical strength, over time. scispace.com

Strategies to minimize deactivation include:

Steam Co-feeding: In conventional dehydrogenation, steam is co-fed to provide heat, act as a diluent, and help gasify coke deposits. scispace.com

Use of CO2: In ODH, CO2 can act as a mild oxidant to remove coke and re-oxidize the catalyst, thereby inhibiting deactivation. utwente.nliastate.edu

Catalyst Formulation: The addition of promoters like potassium to iron-based catalysts can limit coke formation. scispace.com The development of catalysts with improved stability, such as finding more stable potassium compounds, is an active area of research. aiche.org

Process Conditions: Operating at optimal temperatures and feed compositions can help to minimize side reactions that lead to coke formation. whiterose.ac.uk

Recent research has also explored the use of hierarchical zeolites to address catalyst deactivation due to coke formation by improving mass transport within the catalyst structure. mdpi.com

Selective Catalytic Oxidation of Ethylbenzene to Acetophenone (B1666503)

The selective oxidation of ethylbenzene to acetophenone is an industrially significant reaction, as acetophenone is a valuable intermediate in the synthesis of pharmaceuticals, perfumes, and resins. rsc.org The primary challenge lies in selectively oxidizing the benzylic C-H bond of ethylbenzene while avoiding over-oxidation or reactions at the aromatic ring. studyraid.com

Homogeneous and Heterogeneous Catalyst Systems

Both homogeneous and heterogeneous catalyst systems have been developed for the selective oxidation of ethylbenzene to acetophenone.

Homogeneous Catalysts: The traditional industrial process often utilizes homogeneous catalysts, such as cobalt acetate (B1210297) in acetic acid, with molecular oxygen as the oxidant. rsc.org While this system can achieve high conversion and selectivity, it suffers from issues like corrosion, environmental concerns, and difficulties in catalyst separation and recovery. rsc.orggoogle.com Other homogeneous systems include cobalt and bromide ions in acetic acid, which can catalyze the oxidation with either hydrogen peroxide or molecular oxygen. acs.org The "MC-system," a manganese/cobalt/bromide catalyst, has also been used in a homogeneous liquid-phase oxidation process. researchgate.net

Heterogeneous Catalysts: To overcome the drawbacks of homogeneous systems, significant research has focused on developing robust and recyclable heterogeneous catalysts. These catalysts offer advantages such as ease of separation from the reaction mixture and improved stability.

A variety of heterogeneous catalysts have been investigated, including:

Metal Oxides: Cobalt oxides supported on various materials, such as reduced graphene oxide (rGO) and carbon derived from sugar, have shown high efficiency. rsc.orgrsc.org Ti-Zr-Co alloys have also been demonstrated as effective heterogeneous catalysts for the aerobic oxidation of ethylbenzene. capes.gov.br

Schiff Base Complexes: Metal-Schiff base complexes, particularly those of copper(II) and chromium(III), intercalated into layered double hydroxides (LDHs), have been synthesized and shown to be active and selective catalysts. rsc.orgresearchgate.net These materials act as nanoreactors, providing a confined environment for the catalytic reaction.

Supported Metal Catalysts: Manganese catalysts supported on modified nanosized SiO2/Al2O3 mixed-oxides have been used for the selective oxidation of ethylbenzene in supercritical carbon dioxide, offering a green alternative to traditional organic solvents. researchgate.net

The performance of these heterogeneous catalysts is influenced by factors such as the nature of the metal, the type of support, the method of preparation, and the reaction conditions.

Table of Catalyst Systems for Ethylbenzene Oxidation to Acetophenone

| Catalyst System | Type | Oxidant | Key Findings | Reference(s) |

| Cobalt Acetate | Homogeneous | O2 | Industrial standard, but corrosive and difficult to separate. | rsc.org |

| CoBr2/Mn(OAc)2 | Homogeneous | O2 | Achieved ~74% acetophenone selectivity at ~96% ethylbenzene conversion. | acs.orgresearchgate.net |

| LDH-[NAPABA–Cu(II)] | Heterogeneous | TBHP | 80.54% ethylbenzene conversion with 99.6% acetophenone selectivity. | rsc.org |

| LDH‐[NAPABA‐Cr(III)] | Heterogeneous | TBHP | 90.74% conversion with 99.93% selectivity for acetophenone. | researchgate.net |

| Co/rGO | Heterogeneous | O2 | 84.1% conversion and 96.2% acetophenone selectivity. | rsc.org |

| Ti–Zr–Co alloy | Heterogeneous | O2 | 61.9% ethylbenzene conversion with 69.2% acetophenone selectivity. | capes.gov.br |

| CoOx/Sugar-derived Carbon | Heterogeneous | H2O2 | 84.1% conversion and 81.3% acetophenone selectivity. | rsc.org |

| Mn/SiO2/Al2O3 | Heterogeneous | TBHP | 91% conversion and 98% selectivity in supercritical CO2. | researchgate.net |

| TBHP: tert-butylhydroperoxide; LDH: Layered Double Hydroxide; rGO: reduced Graphene Oxide |

Mechanism of C-H Bond Activation and Oxidation

The selective oxidation of ethylbenzene to acetophenone hinges on the activation of the C-H bonds at the benzylic position. The mechanism of this activation and subsequent oxidation can vary depending on the catalyst system and oxidant used.

A common pathway involves a free-radical mechanism. rsc.org In systems using peroxides like tert-butylhydroperoxide (TBHP) as the oxidant, the catalyst initiates the homolytic cleavage of the peroxide to form alkoxy and alkylperoxy radicals. rsc.org These radicals then abstract a hydrogen atom from the ethyl group of ethylbenzene, generating an ethylbenzene radical. This radical can then react further to form acetophenone. The involvement of radicals is often confirmed by quenching experiments using radical scavengers, which inhibit the reaction. rsc.org

Computational studies, including DFT, have provided deeper insights into the C-H activation process. For homogeneous cobalt catalysts with phosphine (B1218219) oxide ligands, three potential mechanisms have been considered:

An outer-sphere reaction where the metal facilitates radical formation.

An inner-sphere coordination of the substrate combined with outer-sphere radical formation.

A fully inner-sphere reaction involving an attack by a Lewis base. digitellinc.com

Experimental and computational evidence suggests that a pathway involving both inner-sphere and outer-sphere coordination can lead to the highest activity and selectivity for acetophenone. digitellinc.com

In some biological systems, the oxidation of ethylbenzene proceeds through a subterminal oxidation of the alpha-carbon of the alkyl group to form 1-phenylethanol (B42297), which is then further oxidized to acetophenone. nih.gov While this is a biological pathway, it highlights the stepwise nature of the oxidation process.

Green Synthesis Strategies (e.g., Metal-free, CO2-assisted Oxidation)

In recent years, there has been a growing emphasis on developing greener and more sustainable methods for the synthesis of acetophenone from ethylbenzene. These strategies aim to reduce environmental impact by using less hazardous reagents, milder reaction conditions, and more environmentally friendly catalysts and solvents.

Metal-free Catalysis: One approach to green synthesis is the use of metal-free catalysts. Carbon-based materials, such as multi-walled carbon nanotubes, have been investigated as catalysts for the oxidation of ethylbenzene using oxygen as the oxidant. google.com These catalysts offer the advantage of avoiding the use of potentially toxic and expensive metals. google.comrsc.org They can be highly active and selective, and their heterogeneous nature allows for easy separation and recycling. google.com

CO2-assisted Oxidation: The use of carbon dioxide (CO2) as a co-catalyst or benign solvent is another promising green strategy. acs.org Supercritical CO2 has been used as a solvent for the selective oxidation of ethylbenzene, offering a non-toxic and environmentally friendly alternative to conventional organic solvents. researchgate.net This approach simplifies product isolation and catalyst recycling. researchgate.net

More recently, CO2 has been used as a soft oxidant in conjunction with O2 for the aerobic oxidation of ethylbenzene. acs.org In this process, CO2 is believed to play a role in the reaction mechanism, potentially through the formation of radical species. acs.org For instance, Mn-doped MgO catalysts have shown excellent activity for the oxidation of ethylbenzene in the presence of both CO2 and O2, achieving high conversion and selectivity to acetophenone. acs.orgnih.gov While the CO2-assisted oxidation of ethylbenzene to acetophenone is a relatively new area of research, it holds significant potential for developing more sustainable chemical processes. acs.org

Other Green Approaches:

Use of Biomass-derived Supports: Supporting metal oxide catalysts on carbon materials derived from renewable biomass sources, such as sugar, is another green strategy. rsc.orgrsc.org This approach reduces the reliance on fossil fuel-based supports and contributes to a circular economy. rsc.org

Solvent-free Reactions: Conducting the oxidation of ethylbenzene without a solvent simplifies the process, reduces waste, and lowers costs. acs.org Perovskite catalysts, for example, have demonstrated high efficacy in the solvent-free selective oxidation of ethylbenzene. acs.org

Use of Green Oxidants: Employing environmentally benign oxidants like molecular oxygen (O2) or hydrogen peroxide (H2O2) is preferred over stoichiometric and more hazardous oxidizing agents. rsc.orgrsc.orgcapes.gov.br

These green synthesis strategies are crucial for the future of sustainable chemical manufacturing, aiming to produce valuable chemicals like acetophenone with minimal environmental footprint.

Environmental Fate and Transport of Ethylbenzene

Atmospheric Chemistry and Degradation

Once released into the atmosphere, ethylbenzene (B125841) primarily exists in the vapor phase due to its high vapor pressure. cdc.gov Its fate in the air is largely governed by chemical reactions that lead to its degradation and the formation of secondary pollutants.

Reaction with Hydroxyl Radicals and Atmospheric Half-life

The principal degradation pathway for ethylbenzene in the atmosphere is its reaction with photochemically produced hydroxyl radicals (•OH). cdc.govalberta.ca This reaction leads to a relatively short atmospheric lifetime for ethylbenzene. alberta.ca The atmospheric half-life of ethylbenzene, which is the time it takes for half of the initial concentration to be removed, is reported to be approximately 2.3 days, based on a typical atmospheric concentration of hydroxyl radicals. nih.gov Other sources report a range for the photooxidation half-life in air from 0.5 to 2 days. alberta.caepa.gov This rapid degradation limits the long-range atmospheric transport of the substance. alberta.ca In addition to hydroxyl radicals, ethylbenzene can also react with nitrate (B79036) radicals (NO3•), particularly during nighttime, although this process is slower, with a calculated atmospheric half-life of about 56 days. nih.govajcsd.org

Photooxidation Products

The photooxidation of ethylbenzene in the atmosphere results in the formation of several secondary products. These products are formed through a complex series of reactions initiated by the attack of hydroxyl radicals. Some of the identified photooxidation products include:

Peroxyacetyl Nitrate (PAN) : A known irritant component of photochemical smog. alberta.ca

Ethylphenol : Formed from the reaction of the ethylbenzene-OH adduct with oxygen. mdpi.comnih.govresearchgate.net

Benzaldehyde : A significant product in both gas and particle phases. alberta.canih.govresearchgate.net

Acetophenone (B1666503) : Another product of ethylbenzene photooxidation. cdc.govalberta.ca

Ethylnitrobenzenes : Including m- and p-nitroethylbenzene, formed in the presence of nitrogen oxides. cdc.govnih.govresearchgate.net

Smog chamber experiments have also identified other products such as methylglyoxal (B44143) and 2-ethylfurane in both gas and particle phases. nih.govresearchgate.net Some compounds, like ethylglyoxylic acid and ethyl-nitrophenol, were found exclusively in the particle phase. nih.govresearchgate.net

Contribution to Photochemical Smog Formation

Ethylbenzene, along with other volatile organic compounds (VOCs), contributes to the formation of photochemical smog. alberta.caacademicjournals.org The reaction of ethylbenzene with hydroxyl radicals in the presence of nitrogen oxides (NOx) is a key process in the formation of ground-level ozone and other components of smog. alberta.caametsoc.org Peroxyacetyl nitrate (PAN), a significant product of ethylbenzene's photooxidation, is a key indicator of photochemical smog. alberta.caametsoc.org However, it's noted that ethylbenzene has a relatively low smog formation potential compared to other volatile hydrocarbons. alberta.ca

Aqueous Environmental Processes

When released into water, the fate of ethylbenzene is determined by its solubility, mobility, and degradation through various chemical and biological processes.

Solubility and Mobility in Water

Ethylbenzene has a low to moderate solubility in water. inchem.orgccme.ca Reported values for its solubility include 152 mg/L at 20°C and 169 mg/L at 25°C. inchem.orgoecd.org This limited solubility, combined with its high vapor pressure and Henry's Law constant, means that ethylbenzene tends to volatilize rapidly from water surfaces. nih.govinchem.org The volatilization half-life from a model river has been estimated to be as short as 3.1 hours. nih.govepa.gov

Due to its moderate soil sorption coefficient, ethylbenzene has a moderate mobility in soil and can potentially leach into groundwater. nih.govdcceew.gov.au However, volatilization and biodegradation are competing processes that can reduce its concentration in soil and water. cdc.gov

Degradation in Surface Water via Reaction with Natural Compounds

In surface water, ethylbenzene can be degraded through reactions with naturally occurring substances. dcceew.gov.au While direct photolysis is not a significant degradation pathway as ethylbenzene does not absorb light at wavelengths greater than 290 nm, sensitized photolysis can occur in the presence of natural humic materials. cdc.govnih.gov The primary degradation mechanism in water is biodegradation by microbial populations under aerobic conditions. epa.govwho.int This process can be rapid after an acclimation period, with reported half-lives ranging from a few hours to several days. service.gov.uk Anaerobic degradation can also occur, but at a much slower rate. cdc.gov Additionally, reactions with hydroxyl radicals, which are also present in aquatic systems, can contribute to the degradation of ethylbenzene. inchem.org

Soil and Sediment Interactions

The fate of ethylbenzene in terrestrial environments is governed by a complex interplay of physical and chemical processes occurring within soil and sediment matrices. These interactions determine its mobility, persistence, and potential to migrate to other environmental compartments such as the atmosphere and groundwater. Key processes include adsorption to soil components, volatilization from the soil surface, and leaching through the soil profile into underlying aquifers.

Adsorption to Organic Matter and Clay Minerals in Soil

The mobility of ethylbenzene in the subsurface is significantly influenced by its tendency to adsorb to soil particles. This process, known as sorption, is primarily controlled by the compound's affinity for soil organic matter and, to a lesser extent, clay minerals. Ethylbenzene has a moderate to low tendency to adsorb to soils and sediments. service.gov.uk This moderate adsorption only partially slows its migration, which has significant implications for its potential to leach into groundwater. cdc.gov

The extent of adsorption is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A higher Koc value indicates stronger adsorption to soil and less mobility. Measured Koc values for ethylbenzene vary depending on the soil type, with values reported between 164 for a silt loam and up to 257 in other measurements. epa.govnih.gov The log Koc for ethylbenzene is reported to be in the range of 1.98 to 3.04. service.gov.uk

Table 1: Soil Sorption Coefficient (Koc) for Ethylbenzene

| Parameter | Value | Soil Type | Reference |

|---|---|---|---|

| Koc | 164 | Silt Loam | epa.gov |

| Koc | 224-257 | Not Specified | nih.gov |

| Log Koc | 1.98-3.04 | Not Specified | service.gov.uk |

Research highlights that organic matter is a primary sorbent for ethylbenzene. In one study, the sorption coefficients for maize residues were found to be 35 to 60 times greater than for a surface soil containing 1.9% organic matter, demonstrating the high sorptive capacity of plant-derived organic materials. inchem.org

Clay minerals also contribute to the sorption of ethylbenzene. Studies have investigated the competitive adsorption between ethylbenzene and water on bentonite (B74815) clay, finding that ethylbenzene adsorption was significantly reduced as the relative humidity increased, indicating that water molecules can displace ethylbenzene from sorption sites on the clay surface. inchem.org The specific type of clay mineral and its surface properties influence the extent of sorption. nih.gov Research into organoclays, which are clays (B1170129) modified with organic cations, has shown them to be potentially effective sorbents for ethylbenzene. researchgate.net For instance, hectorite (B576562) clays exchanged with cations like trimethylphenylammonium (TMPA) or methylphenylpyridinium (MPPyr) preferentially sorbed ethylbenzene from aqueous solutions, suggesting that adsorption occurred directly onto the siloxane surfaces of the clay. researchgate.net

Volatilization from Soil to Atmosphere

Due to its relatively high vapor pressure (9.6 mm Hg at 25°C) and Henry's Law constant (7.88 x 10⁻³ atm-m³/mol), volatilization is a major pathway for the transport of ethylbenzene from soil to the atmosphere. nih.govepa.gov This process allows the compound to evaporate rapidly from both dry and moist soil surfaces. epa.govalberta.ca

Laboratory experiments have confirmed the rapid rate of this process. In one study using sludge-treated soil, an initial ethylbenzene concentration of 50 mg/kg was completely removed within six days due to volatilization. inchem.org Vapor phase transport is also a significant mechanism for ethylbenzene released from subsurface sources, such as leaking underground storage tanks, as it migrates through unsaturated soil pore spaces. epa.gov

Fugacity modeling provides a theoretical framework for understanding the distribution of a chemical in a multi-compartment environment. A Level III generic fugacity model predicts how ethylbenzene released solely to the soil compartment would partition at equilibrium.

Table 2: Predicted Environmental Distribution of Ethylbenzene Released to Soil (Fugacity Model)

| Environmental Compartment | Predicted Distribution (%) | Reference |

|---|---|---|

| Soil | 94.7% | inchem.org |

| Atmosphere | 4.9% | inchem.org |

| Water | >1.0% | inchem.org |

| Sediment | >1.0% | inchem.org |

According to this model, while the majority of ethylbenzene remains in the soil, which acts as a reservoir, a significant fraction (nearly 5%) is expected to volatilize into the atmosphere. inchem.org

Leaching to Groundwater and Persistence in Aquifers

The moderate sorption of ethylbenzene to soil particles means it is relatively mobile in water-saturated soil, creating a significant potential for it to leach from contaminated surface soils into groundwater. cdc.govcanada.ca The presence of ethylbenzene in bank-infiltrated water confirms its ability to percolate through the soil profile. epa.gov A case study of a pipeline break documented the leaching of ethylbenzene into a shallow aquifer, providing real-world evidence of this transport pathway. service.gov.uk

Once ethylbenzene reaches an aquifer, its persistence is largely determined by the local biogeochemical conditions. Leaching can transport the compound into anaerobic (oxygen-depleted) zones of an aquifer before it can be fully degraded in the aerobic surface soil. cdc.gov Biodegradation is significantly slower under anaerobic conditions compared to aerobic conditions. cdc.gov

Research on the natural attenuation of ethylbenzene in groundwater has shown variable degradation rates.

In one study, ethylbenzene, as a component of gas oil, was completely degraded in groundwater within 8 days under favorable conditions. epa.gov

However, under denitrifying conditions, a common state in contaminated aquifers, a lag period of 30 days was observed before degradation began. service.gov.uk

Under methanogenic (strictly anaerobic) conditions, degradation was even slower; no significant degradation was observed after 20 weeks, though concentrations were reduced to 26% and less than 1% after 40 and 120 weeks, respectively. service.gov.uk

This potential for slow degradation in anaerobic groundwater means that ethylbenzene can persist in aquifers for extended periods, posing a long-term contamination risk. cdc.gov Modeling studies of contaminant transport have suggested that the impact of ethylbenzene on an aquifer is more moderate than that of more soluble compounds like benzene (B151609) and toluene (B28343), with contamination levels potentially exceeding regulatory limits between 10 and 40 years after a leak, depending on soil moisture and hydraulic conductivity. mdpi.com

Biodegradation of Ethylbenzene in Environmental Systems

Aerobic Biodegradation Pathways

Under aerobic conditions, microorganisms utilize oxygen to break down ethylbenzene (B125841), often leading to its complete mineralization.

In the presence of oxygen, various microorganisms can convert ethylbenzene into carbon dioxide, water, and microbial cell mass. clu-in.org This process, known as mineralization, represents the complete breakdown of the organic contaminant. clu-in.orgepa.gov Aerobic metabolism is a common and effective mechanism for the degradation of hydrocarbons like ethylbenzene. clu-in.org The initial step in the aerobic biodegradation of aromatic compounds such as ethylbenzene involves the insertion of oxygen into the aromatic ring by enzymes called oxygenases. core.ac.ukresearchgate.net This activation leads to the formation of intermediates that are subsequently channeled into central metabolic pathways, like the Krebs cycle, and are ultimately oxidized to CO2 and H2O. core.ac.ukresearchgate.net

A primary pathway for the aerobic degradation of ethylbenzene involves the dioxygenation of the aromatic ring. ethz.chasm.orgenvipath.org In organisms like Pseudomonas sp. strain NCIB 10643, this process is initiated by an ethylbenzene dioxygenase, which attacks the aromatic nucleus. ethz.chasm.org This leads to the formation of a cis-dihydrodiol, specifically cis-2,3-dihydroxy-2,3-dihydroethylbenzene. researchgate.net The degradation then proceeds through an extradiol ring cleavage, a mechanism where the aromatic ring is opened adjacent to the hydroxyl groups. ethz.chenvipath.orgoup.comasm.org The resulting intermediates are further metabolized, eventually entering central metabolic pathways. asm.org

Naphthalene (B1677914) dioxygenase (NDO), an enzyme known for its role in naphthalene degradation, also exhibits a broad substrate specificity and can initiate the aerobic degradation of ethylbenzene. ethz.chasm.org This enzyme system, found in organisms like Pseudomonas sp. strain NCIB 9816-4, can oxidize ethylbenzene through two different initial reactions due to its relaxed substrate specificity. ethz.chasm.org One reaction involves the oxidation of the ethyl group, while another involves desaturation. asm.org The orientation of the substrate within the active site of the enzyme plays a crucial role in determining the type of reaction that occurs, as well as the regio- and stereospecificity of the products. rcsb.orgiucr.org Structural studies of NDO complexed with various substrates have shown that the proximity of specific substrate atoms to the enzyme's mononuclear iron center dictates the reaction outcome. rcsb.orgiucr.org

The aerobic degradation of ethylbenzene by naphthalene dioxygenase can produce several metabolic intermediates. One notable pathway involves the sequential oxidation of ethylbenzene first to (S)-1-phenethyl alcohol and then to acetophenone (B1666503). asm.org The acetophenone is further oxidized to 2-hydroxyacetophenone (B1195853). researchgate.netasm.org The formation of 2-hydroxyacetophenone has been detected in cell suspensions of Paraburkholderia aromaticivorans BN5 grown on ethylbenzene, supporting this degradation sequence. nih.gov This intermediate is a key product in the pathway initiated by the ethyl group oxidation catalyzed by naphthalene dioxygenase. researchgate.netnih.gov

Table 1: Key Enzymes and Intermediates in Aerobic Ethylbenzene Biodegradation

| Pathway Step | Enzyme | Key Intermediate(s) | Organism Example |

|---|---|---|---|

| Ring Dioxygenation | Ethylbenzene Dioxygenase | cis-2,3-Dihydroxy-2,3-dihydroethylbenzene | Pseudomonas sp. NCIB 10643 ethz.chasm.org |

| Ethyl Group Oxidation | Naphthalene Dioxygenase | (S)-1-Phenethyl alcohol, Acetophenone | Pseudomonas sp. NCIB 9816-4 asm.org |

| Further Oxidation | Naphthalene Dioxygenase | 2-Hydroxyacetophenone | Pseudomonas sp. NCIB 9816-4, Paraburkholderia aromaticivorans BN5 asm.orgnih.gov |

Role of Naphthalene Dioxygenase and Substrate Specificity

Anaerobic Biodegradation Pathways

In the absence of oxygen, certain microorganisms can use alternative electron acceptors, such as sulfate (B86663), to degrade ethylbenzene.

The complete mineralization of ethylbenzene under anoxic conditions can be carried out by sulfate-reducing bacteria (SRB). nih.govasm.org A notable example is the marine sulfate-reducing bacterium, strain EbS7, which was isolated from marine sediments and is capable of using ethylbenzene as its sole electron donor and carbon source, coupling its oxidation to the reduction of sulfate to sulfide. nih.govasm.orgnih.gov This strain represents the first pure culture of a sulfate-reducing bacterium demonstrated to grow on ethylbenzene. nih.gov The degradation pathway in strain EbS7 differs from the one observed in denitrifying bacteria. nih.gov Instead of an initial dehydrogenation, the proposed mechanism involves the addition of the benzyl (B1604629) carbon atom of ethylbenzene to fumarate (B1241708). nih.govresearchgate.net This leads to the formation of specific metabolites such as (1-phenylethyl)succinate and 4-phenylpentanoate. nih.gov While several organisms can anaerobically degrade ethylbenzene, strain EbS7 is a key example of an obligate anaerobe that performs this function under sulfate-reducing conditions. asm.org

Table 2: Comparison of Aerobic and Anaerobic Ethylbenzene Degradation Initiation

| Condition | Initiating Reaction | Key Enzyme/Mechanism | Example Organism/Strain |

|---|---|---|---|

| Aerobic | Dioxygenation of aromatic ring | Ethylbenzene Dioxygenase | Pseudomonas fluorescens CA-4 nih.govoup.com |

| Aerobic | Oxidation of ethyl side-chain | Naphthalene Dioxygenase | Pseudomonas sp. NCIB 9816-4 ethz.chasm.org |

| Anaerobic (Sulfate-Reducing) | Addition to fumarate | Fumarate Addition | Strain EbS7 nih.govresearchgate.net |

| Anaerobic (Denitrifying) | Dehydrogenation | Ethylbenzene Dehydrogenase | Aromatoleum aromaticum EbN1 karger.comnih.gov |

Fumarate Addition Reactions and Succinate (B1194679) Adduct Formation (e.g., (1-phenylethyl)-succinate)

In the absence of oxygen, one of the primary mechanisms for the activation of the relatively inert ethylbenzene molecule is through a fumarate addition reaction. rsc.orgmdpi.com This process is particularly noted in sulfate-reducing bacteria, such as the marine strain EbS7. nih.govasm.org The reaction involves the addition of the ethylbenzene molecule to fumarate, a common cellular metabolite. This results in the formation of a specific succinate adduct known as (1-phenylethyl)succinate. mdpi.comnih.govunlp.edu.ar

This initial activation step is analogous to the anaerobic degradation pathway of toluene (B28343), which forms benzylsuccinate. nih.gov The formation of (1-phenylethyl)succinate is a key indicator that ethylbenzene degradation is occurring via this pathway, distinguishing it from the dehydrogenation mechanism observed in denitrifying bacteria. asm.org Following its formation, (1-phenylethyl)succinate is further metabolized through a series of reactions that resemble β-oxidation. nih.govresearchgate.net For instance, in strain EbS7, (1-phenylethyl)succinate is converted to intermediates like 4-phenylpentanoate. asm.org This pathway ultimately leads to the cleavage of the molecule, feeding into central metabolic pathways. nih.gov

Convergence at Benzoyl Coenzyme A

A variety of anaerobic degradation pathways for aromatic hydrocarbons, including ethylbenzene, converge at the central intermediate, benzoyl coenzyme A (benzoyl-CoA). ethz.chasm.org Regardless of the initial activation mechanism—be it fumarate addition or dehydrogenation—the subsequent metabolic steps are geared towards transforming the ethylbenzene-derived intermediates into benzoyl-CoA. nih.govnih.gov

In the pathway initiated by dehydrogenation, ethylbenzene is converted to acetophenone. nih.gov Acetophenone is then carboxylated to form benzoylacetate, which is subsequently activated to its coenzyme A thioester, benzoylacetyl-CoA. nih.govnih.gov A final thiolytic cleavage step yields acetyl-CoA and the crucial intermediate, benzoyl-CoA. nih.govnih.govkarger.com Similarly, the fumarate addition pathway, after the formation of (1-phenylethyl)succinate and subsequent β-oxidation-like steps, also leads to the formation of benzoyl-CoA. nih.govasm.org The convergence on benzoyl-CoA is significant as it allows the cell to channel a variety of aromatic compounds into a single, well-established pathway for dearomatization, ring cleavage, and complete oxidation to carbon dioxide. nih.govasm.org

Enzymatic Mechanisms (e.g., Ethylbenzene Dehydrogenase, Acetophenone Carboxylase)

The anaerobic biodegradation of ethylbenzene is facilitated by a series of specialized enzymes. In denitrifying bacteria like Aromatoleum aromaticum strain EbN1, the pathway is initiated by Ethylbenzene Dehydrogenase (EbDH) . nih.govresearchgate.net This novel molybdenum-iron-sulfur (Mo-Fe-S) enzyme catalyzes the oxygen-independent, stereospecific hydroxylation of ethylbenzene to (S)-1-phenylethanol, using a water molecule as the source of the hydroxyl group. nih.govasm.orgnih.gov EbDH is a heterotrimeric enzyme located in the periplasm. researchgate.netasm.org The reaction is highly unusual in biochemistry and is a key step in activating the hydrocarbon without oxygen. researchgate.netasm.org Following this, (S)-1-phenylethanol is oxidized to acetophenone by (S)-1-phenylethanol dehydrogenase. asm.orgnih.gov

The subsequent conversion of acetophenone involves another key enzyme, Acetophenone Carboxylase (Apc) . researchgate.netasm.orgwikipedia.org This complex, ATP-dependent enzyme catalyzes the carboxylation of acetophenone to form benzoylacetate. karger.commicrobialtec.com The reaction requires the input of energy in the form of ATP. ethz.chkarger.com Acetophenone carboxylase is a distinct enzyme from other ketone carboxylases, such as acetone (B3395972) carboxylase, and shows no activity with acetone or other similar ketones. asm.org The genes encoding these enzymes, such as ebdABC for ethylbenzene dehydrogenase and apc1-5 for acetophenone carboxylase, are often found in operons, indicating a coordinated regulation of the degradation pathway. nih.govresearchgate.net

Table 1: Key Enzymes in Anaerobic Ethylbenzene Degradation

| Enzyme | Gene(s) | Substrate | Product | Function | Organism Example |

| Ethylbenzene Dehydrogenase | ebdABC | Ethylbenzene | (S)-1-phenylethanol | Initial oxygen-independent hydroxylation. nih.govresearchgate.net | Aromatoleum aromaticum EbN1 researchgate.net |

| (S)-1-phenylethanol Dehydrogenase | ped | (S)-1-phenylethanol | Acetophenone | Oxidation of the alcohol intermediate. asm.orgnih.gov | Aromatoleum aromaticum EbN1 nih.gov |

| Acetophenone Carboxylase | apc1-5 | Acetophenone | Benzoylacetate | ATP-dependent carboxylation of the ketone intermediate. karger.commicrobialtec.com | Aromatoleum aromaticum EbN1 asm.org |

| Benzoylacetate CoA-ligase | bal | Benzoylacetate | Benzoylacetyl-CoA | Activation of benzoylacetate with Coenzyme A. nih.govresearchgate.net | Aromatoleum aromaticum EbN1 nih.gov |

Effect of Electron Acceptors (e.g., Nitrate-reducing, Iron-reducing conditions)

The biodegradation of ethylbenzene under anaerobic conditions is critically dependent on the availability of suitable electron acceptors. Different microbial communities are adapted to utilize different acceptors, which influences the rate and extent of degradation.

Under nitrate-reducing conditions , many bacteria, particularly from the Betaproteobacteria class (e.g., Azoarcus and Thauera species), can readily degrade ethylbenzene. d-nb.infooup.com In these organisms, degradation is typically initiated by ethylbenzene dehydrogenase. d-nb.info Studies have shown that the presence of nitrate (B79036) can stimulate the complete degradation of ethylbenzene, with the stoichiometric reduction of nitrate. researchgate.netfrontiersin.org For example, the bacterium Microbacterium lacticum DJ-1 was able to completely degrade 100 mg/L of ethylbenzene coupled with nitrate reduction. researchgate.net In field studies, the addition of nitrate has been shown to enhance the natural attenuation of BTEX plumes, with ethylbenzene often being one of the more readily degraded components. oup.comtandfonline.com

Under iron-reducing conditions , the degradation of ethylbenzene has also been observed, although it can be a slower process. oup.commdpi.com Several studies have demonstrated the degradation of ethylbenzene in sediment-free, iron-reducing enrichment cultures, proving that microorganisms can couple its oxidation to the reduction of ferric iron (Fe(III)). nih.govmdpi.com For instance, enrichment cultures have been shown to completely degrade ethylbenzene to CO2 with amorphous ferric oxide as the electron acceptor, though often after a significant lag phase. nih.gov The presence of chelators or humic substances can accelerate Fe(III) reduction and, consequently, ethylbenzene degradation. mdpi.com However, in some contaminated aquifers, ethylbenzene has been found to be more recalcitrant under iron-reducing conditions compared to other BTEX compounds like benzene (B151609) and toluene. oup.com

Substrate Interactions in Mixed Contaminant Environments (e.g., BTEX mixtures)

In the environment, ethylbenzene is rarely found as a single contaminant but is typically part of a mixture of benzene, toluene, and xylenes (B1142099) (BTEX). The presence of these co-contaminants can significantly influence the biodegradation of ethylbenzene through various substrate interactions, including competition, inhibition, and co-metabolism. tandfonline.comnih.gov

The degradation patterns in BTEX mixtures are complex and highly dependent on the specific microorganisms involved. In some cases, toluene and ethylbenzene are consumed preferentially over other BTEX components. nih.govasm.org For example, the fungus Cladophialophora sp. strain T1 was observed to degrade toluene and ethylbenzene first when grown in a mixture of all six BTEX compounds. asm.org In contrast, studies with the bacterium Ralstonia sp. PHS1 showed that while all BTEX components were degraded, the rates were in the order of benzene, toluene, o-xylene, and then ethylbenzene, with negative interactions (inhibition) observed in binary mixtures. jmb.or.kr

Competitive inhibition is a common interaction, where multiple BTEX compounds compete for the active site of the same enzyme. nih.govaidic.it This can lead to a decrease in the degradation rate of individual compounds compared to when they are present alone. jmb.or.kraidic.it For instance, the degradation of ethylbenzene by Stenotrophomonas maltophilia was largely unaffected by the presence of toluene, benzene, or xylene in binary mixtures, but the degradation rate decreased when all four compounds were present. tandfonline.com In some microbial communities, the presence of more easily degradable substrates like toluene can stimulate the degradation of others, including benzene and ethylbenzene, under nitrate-reducing conditions. mdpi.com However, in other cases, the presence of ethylbenzene can inhibit the degradation of other compounds, such as methyl tert-butyl ether (MTBE). acs.orgresearchgate.net

Enhancement of Biodegradation

Coupling with Advanced Oxidation Processes

To overcome the limitations of slow biodegradation rates for recalcitrant compounds like ethylbenzene, bioremediation can be coupled with Advanced Oxidation Processes (AOPs). tandfonline.com AOPs, such as ozonation (O₃/H₂O₂) or Fenton processes, generate highly reactive hydroxyl radicals that can partially oxidize complex organic molecules, breaking them down into simpler, more biodegradable intermediates. researchgate.nettum.de

This integrated approach uses AOPs as a pre-treatment step to increase the biodegradability of the wastewater or contaminated soil. tandfonline.comresearchgate.net The initial chemical oxidation transforms the ethylbenzene into more oxidized and less toxic intermediates. These resulting compounds can then be more readily and rapidly mineralized by microorganisms in a subsequent biological treatment step. researchgate.net This coupling can be more efficient and cost-effective than either process alone, as the AOP does not need to achieve full mineralization, and the biological process is supplied with more labile substrates. tandfonline.comdntb.gov.ua For example, pre-treatment of wastewater containing ethylbenzene with an ultrasound-assisted Fenton's process was shown to increase the biodegradability index, confirming that the resulting effluent was more suitable for aerobic oxidation. researchgate.net

Biodegradability Index Improvement

The biodegradability index (BI), commonly expressed as the ratio of Biochemical Oxygen Demand (BOD5) to Chemical Oxygen Demand (COD), is a critical parameter for assessing the susceptibility of a chemical compound to biological treatment. pjbt.orgresearchgate.net A low BOD5/COD ratio suggests that a substance is resistant to microbial degradation, often termed as recalcitrant. scielo.br For wastewater to be considered readily treatable by biological means, a BOD5/COD ratio of 0.4 or higher is generally required. d-nb.info Ethylbenzene, on its own, can exhibit a low biodegradability index, indicating that it is not easily broken down by microorganisms in standard conditions. scielo.brd-nb.info For instance, a BOD5 to Theoretical Oxygen Demand (TOD) ratio for ethylbenzene has been reported as 0.29. inchem.org Consequently, various strategies have been researched and applied to enhance this index, making the biological treatment of ethylbenzene-contaminated water and soil more efficient.

Research has demonstrated that pre-treatment using advanced oxidation processes (AOPs) can significantly improve the biodegradability of ethylbenzene. The Fenton process, which uses hydrogen peroxide (H2O2) and iron ions, is one such method. It works by generating highly reactive hydroxyl radicals that partially oxidize recalcitrant organic molecules, breaking them down into simpler, more biodegradable intermediates. A study on the decomposition of p-nitrophenol and ethylbenzene using the Fenton reagent showed a marked increase in the biodegradability index. The initial BOD5/COD ratio for ethylbenzene was 0.156, and after treatment with the Fenton reagent, it rose to 0.355. d-nb.info This transformation indicates a shift from a poorly biodegradable substance to one that is more amenable to conventional biological treatment.